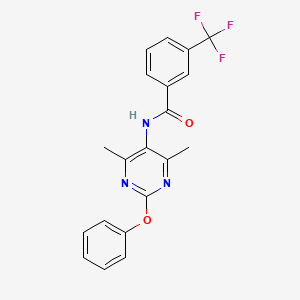![molecular formula C19H10F7N5 B2668016 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-fluorophenyl)pyrazol-3-amine CAS No. 321522-23-0](/img/structure/B2668016.png)
2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-fluorophenyl)pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNc1ccc2c (cc (nc2n1)C (F) (F)F)C (F) (F)F . This notation provides a way to represent the structure using ASCII strings, where each character represents atoms and bonds. Physical and Chemical Properties Analysis
The compound has an empirical formula of C10H5F6N3 and a molecular weight of 281.16 . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Applications De Recherche Scientifique
Novel Fluorinated Polyimides and Polyamides
Development of Advanced Polymeric Materials
Research has been focused on the synthesis of novel fluorinated polyimides and polyamides using trifluoromethyl-substituted bis(ether amine) monomers. These materials exhibit exceptional solubility in organic solvents, low moisture absorption, and high thermal stability, making them suitable for applications in electronics, aerospace, and coatings. The incorporation of trifluoromethyl groups contributes to the low dielectric constants and high optical transparency of the polymers, indicating their potential in the fabrication of insulating films and optical devices (Chung et al., 2008).
Optical and Electronic Material Development
Synthesis of Heterocyclic Compounds for Optoelectronics
Another area of interest is the synthesis of heterocyclic compounds with potential applications in optoelectronic devices. Research in this domain explores the creation of novel materials with specific optical properties, such as enhanced emission wavelengths and improved photostability. These materials are crucial for the development of organic light-emitting diodes (OLEDs) and other electronic displays, demonstrating the broader applicability of fluorinated compounds in creating more efficient and durable electronic components (Ramkumar & Kannan, 2015).
Fluorescent Dyes and Probes
Development of Fluorinated Dyes
Fluorinated compounds are also pivotal in the synthesis of fluorescent dyes, which are employed in a variety of biological and chemical sensors. These dyes, thanks to their fluorinated segments, exhibit unique photophysical properties, such as high photostability and sensitivity to environmental changes. This makes them excellent candidates for use in fluorescence microscopy, flow cytometry, and other analytical applications where high precision and reliability are required (Hecht et al., 2013).
Propriétés
IUPAC Name |
2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-fluorophenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F7N5/c20-10-3-1-9(2-4-10)12-8-28-31(16(12)27)15-6-5-11-13(18(21,22)23)7-14(19(24,25)26)29-17(11)30-15/h1-8H,27H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBCZPYYCWLMSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N(N=C2)C3=NC4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
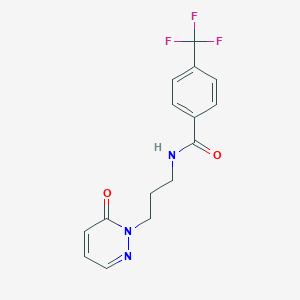
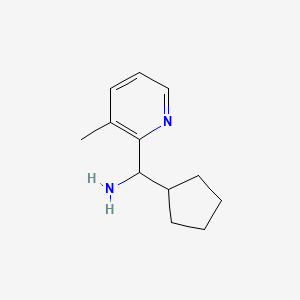

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2667938.png)
![1-(7-Ethoxy-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2667939.png)
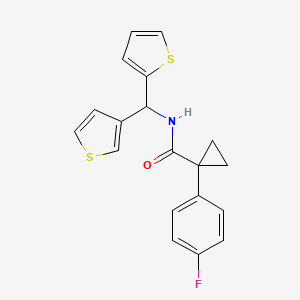
![2-[[3-Ethoxycarbonyl-6-(trifluoromethoxy)quinolin-4-yl]amino]benzoic acid](/img/structure/B2667942.png)
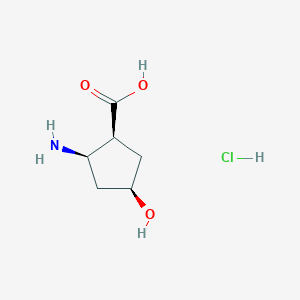
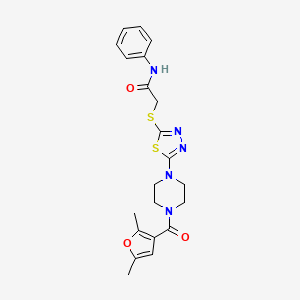
![5-[(4-Fluorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2667949.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2667951.png)
![4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2667953.png)
